molecular formula C17H13Cl2N3OS2 B2551412 N-(2-chlorobenzyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-49-3

N-(2-chlorobenzyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2551412
CAS RN: 864919-49-3
M. Wt: 410.33
InChI Key: BCTKEKFODYSAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family, which has been shown to have various biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. In

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthesis involved esterification, hydrazination, salt formation, and cyclization. One of the compounds, 7b, exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications.

Antibacterial and Antifungal Properties

Sulfonamide derivatives have a wide range of biological activities. While the specific compound hasn’t been directly studied for antibacterial or antifungal properties, related 1,3,4-thiadiazoles have displayed such activities . Further investigation could explore its potential in this area.

Herbicidal Properties

Sulfonamide derivatives have been investigated for herbicidal applications in agriculture . Although direct evidence for this compound is lacking, its structural similarity to other bioactive molecules suggests it might be worth exploring as a potential herbicide.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles have shown anticonvulsant properties . While this compound hasn’t been specifically tested, its structural features warrant further investigation in this context.

Tumor Cell Growth Inhibition

In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Although not directly related to the compound , this information highlights the potential of thiadiazoles in cancer research.

Structural and Electronic Properties

A computational study investigated the geometric and electronic structures of a related compound, 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone . While not identical, this study sheds light on the electronic properties of similar molecules.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS2/c18-13-7-3-1-5-11(13)9-20-15(23)10-24-17-21-16(22-25-17)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTKEKFODYSAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.